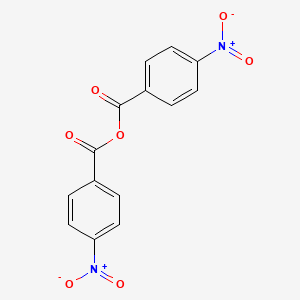

4-Nitrobenzoic anhydride

説明

Chemical Structure and Synthesis

4-Nitrobenzoic anhydride (CAS 902-47-6) is an aromatic anhydride derived from 4-nitrobenzoic acid. Its structure consists of two 4-nitrobenzoyl groups linked via an oxygen atom. Synthesis methods include conventional heating and microwave-assisted reactions, yielding approximately 28–30% under optimized conditions .

特性

IUPAC Name |

(4-nitrobenzoyl) 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O7/c17-13(9-1-5-11(6-2-9)15(19)20)23-14(18)10-3-7-12(8-4-10)16(21)22/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMVSZGJZRQOFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90301932 | |

| Record name | 4-nitrobenzoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902-47-6 | |

| Record name | Benzoic acid, anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-nitrobenzoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

4-Nitrobenzoic anhydride (NBA) is a chemical compound derived from 4-nitrobenzoic acid, widely used in organic synthesis and as a reagent in various chemical reactions. Understanding its biological activity is crucial for evaluating its safety and potential therapeutic applications. This article delves into the biological properties, metabolic pathways, and toxicological data associated with 4-nitrobenzoic anhydride.

- Molecular Formula : CHNO

- Molecular Weight : 179.13 g/mol

- Density : 1.58 g/cm³

Metabolism and Pharmacokinetics

4-Nitrobenzoic anhydride undergoes metabolic transformation in biological systems, primarily converting to 4-aminobenzoic acid (PABA). Studies indicate that the reduction of 4-nitrobenzoic acid occurs at varying rates depending on the species and organ involved:

The metabolism is significantly influenced by gut microbiota, which can reduce the compound's efficacy when antibiotics are administered prior to exposure .

Toxicological Studies

Toxicological assessments have revealed several adverse effects associated with exposure to 4-nitrobenzoic anhydride:

- Acute Toxicity : In studies involving rats, doses exceeding 160 mg/kg body weight led to observable effects such as spleen congestion and haemosiderin deposits .

- Chronic Exposure : Long-term studies indicated changes in hematological parameters, including increased reticulocyte counts and decreased erythrocyte levels at doses of 210 mg/kg body weight .

- Mutagenicity : The compound has shown mutagenic properties in bacterial assays and clastogenic effects in Chinese hamster ovary (CHO) cells .

Study on Carcinogenicity

A significant study conducted over two years on rats demonstrated that exposure to high concentrations of 4-nitrobenzoic acid resulted in increased incidences of adenomas, particularly in female rats . This suggests potential carcinogenic activity linked to long-term exposure.

Impact on Coenzyme Q Biosynthesis

Research highlighted that 4-nitrobenzoate inhibits the enzyme involved in coenzyme Q biosynthesis in mammalian cell cultures. This inhibition was found to be competitive and dose-dependent, indicating a significant impact on cellular respiration and antioxidant defense mechanisms .

Data Table: Summary of Biological Effects

| Study Type | Effect Observed | Dose/Concentration | Species |

|---|---|---|---|

| Acute Toxicity | Spleen congestion, haemosiderin deposits | >160 mg/kg body weight | Rats |

| Chronic Toxicity | Changes in hematological parameters | 210 mg/kg body weight | Rats |

| Mutagenicity | Positive in bacterial assays | N/A | Bacteria |

| Carcinogenicity | Increased adenomas in female rats | High concentrations | Rats |

| Enzyme Inhibition | Inhibition of coenzyme Q biosynthesis | Dose-dependent | Mammalian cells |

類似化合物との比較

Research and Industrial Relevance

- Catalysis : In asymmetric peptide-mediated catalysis, 4-nitrobenzoic anhydride outperforms acetic anhydride in forming enantioselective products, attributed to its strong electron-withdrawing nitro group .

- Materials Science: Used to functionalize nanostructured electrodes via amide bond formation, demonstrating utility in biosensor development .

- Market Trends: While less commercially prevalent than non-aromatic anhydrides (e.g., Nonenyl Succinic Anhydride), its niche applications in fine chemicals sustain demand .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 4-nitrobenzoic anhydride from 4-nitrobenzoic acid?

- Methodology : The anhydride can be synthesized via reaction of 4-nitrobenzoic acid with ethyl chloroformate (ClCO₂Et) under anhydrous conditions. This forms a mixed anhydride intermediate, which is stabilized by the electron-withdrawing nitro group. For lab-scale synthesis, refluxing 4-nitrobenzoic acid with ClCO₂Et in dichloromethane at 0–5°C for 2–3 hours yields the anhydride with minimal side reactions. Post-reaction purification involves washing with sodium bicarbonate to remove unreacted acid and fractional crystallization .

- Data : Yield typically exceeds 85% when using stoichiometric ClCO₂Et in a 1:1 molar ratio .

Q. How can researchers characterize the purity and structural integrity of 4-nitrobenzoic anhydride?

- Methodology :

- FT-IR Spectroscopy : Confirm the presence of anhydride-specific C=O stretching vibrations at 1750–1820 cm⁻¹ and nitro group peaks at 1520–1350 cm⁻¹ .

- NMR Analysis : ¹H NMR should show aromatic protons as a doublet (δ 8.2–8.4 ppm) and absence of carboxylic acid protons (δ ~12 ppm). ¹³C NMR confirms carbonyl carbons at ~165 ppm .

- Melting Point : Pure 4-nitrobenzoic anhydride melts at 142–145°C. Deviations >2°C indicate impurities .

Advanced Research Questions

Q. How does 4-nitrobenzoic anhydride participate in enantioselective acyl transfer reactions?

- Mechanistic Insight : In peptide-catalyzed reactions, 4-nitrobenzoic anhydride acts as an acyl donor due to its electrophilic carbonyl groups. The nitro group enhances reactivity by stabilizing the transition state through resonance. For example, in trans-cycloalkane-1,2-diol acylation, dual catalysis (e.g., TEMPO and chiral peptides) achieves enantiomeric excess (ee) up to 88% by selectively activating one enantiomer of the anhydride .

- Experimental Design :

- Optimize reaction temperature (20–40°C) and solvent polarity (e.g., THF vs. toluene) to balance reactivity and selectivity.

- Use kinetic resolution studies to identify rate differences between enantiomers.

Q. What mechanisms explain the retention of functional groups during reactions involving 4-nitrobenzoic anhydride?

- Case Study : In the Arndt-Eistert reaction, 4-nitrobenzoic anhydride undergoes Wolff rearrangement to form a ketene intermediate. The nitro group remains intact due to its meta-directing nature and resistance to nucleophilic attack under mild conditions. Computational studies (e.g., DFT) show that electron-withdrawing groups like -NO₂ reduce electron density at the carbonyl, minimizing side reactions .

- Methodological Note :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。